molecular formula C30H39N3O7 B6318453 Z-Leu-Leu-Tyr-a-keto aldehyde CAS No. 204649-66-1

Z-Leu-Leu-Tyr-a-keto aldehyde

Cat. No.: B6318453
CAS No.: 204649-66-1
M. Wt: 553.6 g/mol
InChI Key: HKFKZFVHAUUKCW-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-Leu-Tyr-alpha-keto aldehyde: is a synthetic peptide derivative known for its potent inhibitory effects on proteasomes, particularly the chymotryptic-like activity of proteasomes. This compound has garnered significant interest in the fields of biochemistry and molecular biology due to its ability to modulate proteasome activity, which is crucial for protein degradation and regulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Tyr-alpha-keto aldehyde typically involves the stepwise assembly of the peptide chain followed by the introduction of the alpha-keto aldehyde group. The process begins with the protection of amino acid side chains, followed by coupling reactions to form peptide bonds. The final step involves the oxidation of the terminal amino acid to introduce the alpha-keto aldehyde functionality .

Industrial Production Methods: Industrial production of Z-Leu-Leu-Tyr-alpha-keto aldehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-Leu-Tyr-alpha-keto aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Z-Leu-Leu-Tyr-alpha-keto aldehyde is used as a model compound in studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies .

Biology: In biological research, this compound is utilized to investigate proteasome function and regulation. It helps in understanding the role of proteasomes in protein degradation and cellular homeostasis .

Medicine: Z-Leu-Leu-Tyr-alpha-keto aldehyde has potential therapeutic applications in treating diseases associated with proteasome dysfunction, such as cancer and neurodegenerative disorders. It is used in drug development and screening assays .

Industry: In the industrial sector, this compound is employed in the production of proteasome inhibitors and related biochemical reagents. It is also used in quality control and standardization of proteasome activity assays .

Comparison with Similar Compounds

Uniqueness: Z-Leu-Leu-Tyr-alpha-keto aldehyde is unique due to its specific inhibition of the chymotryptic-like activity of proteasomes. Its alpha-keto aldehyde group provides a distinct mechanism of action compared to other proteasome inhibitors .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFKZFVHAUUKCW-GSDHBNRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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